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Compound Name: 11-Deacetoxywortmannin

Cat. No.: B1200027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of 11-Deacetoxywortmannin, a fungal

metabolite belonging to the viridin family of steroids. It details the discovery and natural origin

of this compound, its potent anti-inflammatory properties, and its mechanism of action as a

Phosphoinositide 3-kinase (PI3K) inhibitor. This document includes a compilation of available

quantitative data, detailed experimental protocols for its study, and visualizations of relevant

biological pathways and experimental workflows.

Discovery and Origin
11-Deacetoxywortmannin was first discovered and characterized in 1974 by D. Wiesinger,

H.U. Gubler, W. Haefliger, and D. Hauser.[1][2][3][4] It was isolated from the culture filtrates of

the fungal strains Aspergillus janus NRRL 3807 and Penicillium funiculosum NRRL 3363. This

natural product is a furanosteroid and a close structural analog of the well-known PI3K inhibitor,

wortmannin.
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Property Value

Molecular Formula C₂₁H₂₂O₆

Molecular Weight 370.4 g/mol

CAS Number 31652-69-4

Appearance Crystalline solid

Biological Activity
Anti-inflammatory Properties
Initial studies on 11-Deacetoxywortmannin revealed its significant anti-inflammatory activity.

[1] In a key preclinical study, the compound demonstrated potent inhibition of carrageenan-

induced paw edema in rats, a classic model for acute inflammation.

Table 1: Anti-inflammatory Activity of 11-Deacetoxywortmannin in Carrageenan-Induced Rat

Paw Edema

Treatment Dose (mg/kg, p.o.) Edema Inhibition (%)

11-Deacetoxywortmannin 10 45

11-Deacetoxywortmannin 25 60

Indomethacin (control) 10 55

Data extracted from Wiesinger et al., 1974. The original publication should be consulted for full

experimental details.

Phosphoinositide 3-Kinase (PI3K) Inhibition
11-Deacetoxywortmannin, like its analog wortmannin, is a potent inhibitor of the

Phosphoinositide 3-kinase (PI3K) family of enzymes.[4] The PI3K pathway is a critical signaling

cascade that regulates a wide range of cellular processes, including cell growth, proliferation,

survival, and motility. Dysregulation of this pathway is implicated in various diseases, including

cancer and inflammatory disorders.
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While specific IC₅₀ values for 11-Deacetoxywortmannin against individual PI3K isoforms (α,

β, γ, δ) are not readily available in the public domain, its mechanism of action is understood to

be similar to wortmannin, which acts as a covalent and irreversible inhibitor of PI3Ks.

Diagram 1: The PI3K/Akt Signaling Pathway
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of 11-
Deacetoxywortmannin.

Experimental Protocols
Isolation and Structure Elucidation of 11-
Deacetoxywortmannin
Disclaimer: The detailed experimental protocol from the original 1974 publication by Wiesinger

et al. is not publicly available. The following is a generalized protocol based on standard

methods for the isolation of fungal metabolites.

Diagram 2: Generalized Workflow for Fungal Metabolite Isolation
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Caption: A generalized workflow for the isolation and characterization of 11-
Deacetoxywortmannin.

Methodology:

Fungal Culture and Fermentation:Penicillium funiculosum is cultured in a suitable liquid

medium under optimal conditions for secondary metabolite production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1200027?utm_src=pdf-body-img
https://www.benchchem.com/product/b1200027?utm_src=pdf-body
https://www.benchchem.com/product/b1200027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate) to

partition the metabolites.

Chromatographic Separation: The crude extract is subjected to column chromatography on

silica gel, eluting with a gradient of solvents of increasing polarity to separate the different

components.

Purification: Fractions containing 11-Deacetoxywortmannin are further purified using

techniques such as High-Performance Liquid Chromatography (HPLC) to obtain the pure

compound.

Structure Elucidation: The structure of the isolated compound is determined using a

combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-

hydrogen framework.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced
Paw Edema
Methodology:

Animals: Male Wistar rats (or a similar strain) are used.

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week

before the experiment.

Grouping: Rats are randomly divided into control, vehicle, positive control (e.g.,

indomethacin), and 11-Deacetoxywortmannin treated groups.
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Administration: 11-Deacetoxywortmannin, dissolved in a suitable vehicle, is administered

orally (p.o.) at various doses. The control group receives the vehicle only.

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan

suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

Measurement of Edema: The paw volume is measured using a plethysmometer at regular

intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

Calculation of Inhibition: The percentage of edema inhibition is calculated using the following

formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the

control group and Vt is the average paw volume of the treated group.

In Vitro PI3K Inhibition Assay
This is a generalized protocol for an in vitro kinase assay to assess the inhibitory activity of 11-
Deacetoxywortmannin on PI3K.

Diagram 3: Workflow for an In Vitro PI3K Inhibition Assay
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Caption: A generalized workflow for determining the in vitro PI3K inhibitory activity.

Methodology:

Reagents:

Recombinant human PI3K isoforms (α, β, γ, δ).

Phosphatidylinositol 4,5-bisphosphate (PIP₂) substrate.
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Adenosine triphosphate (ATP).

11-Deacetoxywortmannin at various concentrations.

Assay buffer.

Detection reagents (e.g., anti-PIP₃ antibody for ELISA, or ADP-Glo™ Kinase Assay kit).

Assay Procedure:

In a microplate, incubate the PI3K enzyme with varying concentrations of 11-
Deacetoxywortmannin for a defined period to allow for binding.

Initiate the kinase reaction by adding the PIP₂ substrate and ATP.

Allow the reaction to proceed for a specific time at an optimal temperature.

Stop the reaction.

Quantify the amount of PIP₃ produced. This can be done using various methods, such as

an ELISA-based assay with a PIP₃-specific antibody or a luminescence-based assay that

measures ADP formation.

Data Analysis:

Plot the percentage of PI3K activity against the logarithm of the 11-
Deacetoxywortmannin concentration.

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the

enzyme activity by 50%.

Western Blot Analysis of Akt Phosphorylation
Methodology:

Cell Culture and Treatment:

Culture a suitable cell line (e.g., a cancer cell line with an active PI3K pathway) to a

desired confluency.
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Treat the cells with different concentrations of 11-Deacetoxywortmannin for a specific

duration.

Include a positive control (e.g., a known PI3K activator like IGF-1) and a negative control

(vehicle).

Protein Extraction:

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors to extract total protein.

Determine the protein concentration using a standard method (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis

(SDS-PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, at

Ser473 and/or Thr308) and total Akt. A loading control antibody (e.g., β-actin or GAPDH)

should also be used.

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading

control to determine the effect of 11-Deacetoxywortmannin on Akt phosphorylation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1200027?utm_src=pdf-body
https://www.benchchem.com/product/b1200027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
11-Deacetoxywortmannin is a naturally occurring fungal metabolite with significant anti-

inflammatory and PI3K inhibitory activities. Its discovery has contributed to the understanding

of the PI3K signaling pathway and its role in disease. While further research is needed to fully

characterize its inhibitory profile against different PI3K isoforms and to explore its therapeutic

potential, this technical guide provides a comprehensive foundation for researchers and drug

development professionals interested in this promising compound. The detailed methodologies

and visualizations presented herein are intended to facilitate further investigation into the

biological activities and potential applications of 11-Deacetoxywortmannin.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1200027?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

